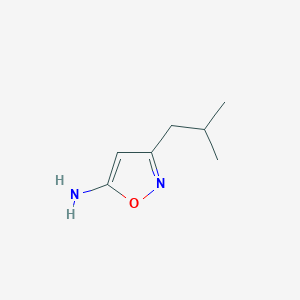

3-isobutylisoxazol-5-amine

描述

The Isoxazole (B147169) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. csfarmacie.cz The versatility of the isoxazole ring is a key reason for its prevalence in drug discovery. researchgate.net

Substituted isoxazoles are integral components of numerous drugs and drug candidates, demonstrating a wide spectrum of biological activities. sphinxsai.com The specific biological effects of isoxazole-containing molecules are heavily influenced by the nature and position of the substituents on the ring. researchgate.net This modularity allows medicinal chemists to fine-tune the pharmacological properties of isoxazole derivatives. The isoxazole nucleus is found in a variety of marketed drugs with diverse therapeutic applications, highlighting its importance in the development of clinically relevant medicines. nih.gov

The significance of the isoxazole scaffold is further underscored by its presence in numerous compounds that have shown promise in preclinical and clinical studies. Its ability to serve as a versatile building block has spurred extensive research into the synthesis and biological evaluation of novel isoxazole derivatives. nih.govresearchgate.net

Significance of the 5-Amine Moiety in Chemical Reactivity and Biological Activity

The presence of an amine group at the 5-position of the isoxazole ring significantly influences the chemical reactivity and biological profile of the molecule. The 5-amino group can enhance both the chemical reactivity and biological activity of the isoxazole derivative. vulcanchem.com This functional group provides a key site for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

The synthesis of 5-aminoisoxazoles is an area of active research, with various methods developed to introduce this crucial moiety. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines, which regioselectively yields 5-aminoisoxazoles. researchgate.net Another method utilizes the [4+1] cycloaddition reaction of isocyanides with α-haloketone oximes. nih.gov The development of efficient and regioselective synthetic routes to 5-aminoisoxazoles is critical for exploring their therapeutic potential.

From a biological perspective, the 5-amino group can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors. This can lead to enhanced binding affinity and biological activity. For instance, derivatives of 5-aminoisoxazole have been investigated for their potential as anticancer agents. nih.gov Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored as a novel unnatural amino acid for incorporation into peptides, opening up new avenues for the design of bioactive peptides with unique properties. nih.gov

Current Research Trajectories and Future Prospects of 3-Isobutylisoxazol-5-amine in Chemical Biology

Current research on this compound and its derivatives is focused on exploring its potential in various therapeutic areas. For example, it has been used as a building block in the synthesis of inhibitors for discoidin domain receptors (DDR1 and DDR2), which are implicated in various diseases. google.com The synthesis of novel 5-amino-isoxazole-4-carbonitriles has also been a focus, with some derivatives showing promising antimicrobial and antioxidant activities. d-nb.info

The future prospects for this compound in chemical biology are promising. The isoxazole scaffold, combined with the reactive 5-amino group, provides a versatile platform for the development of new chemical probes and drug candidates. Further research will likely focus on:

Expansion of Chemical Space: Synthesizing a broader range of derivatives by modifying the isobutyl group and functionalizing the amine moiety to explore a wider range of biological activities.

Target Identification and Validation: Utilizing this compound-based probes to identify and validate new biological targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how specific structural modifications impact biological activity, leading to the design of more potent and selective compounds.

Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. google.comacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-methylpropyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDIGBUGYPBFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057064-36-4 | |

| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isobutylisoxazol 5 Amine and Its Molecular Architectures

Classical and Contemporary Approaches to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. Methodologies range from classical condensation reactions to modern cycloadditions, with ongoing efforts to develop more efficient, regioselective, and environmentally benign protocols.

The most widely employed method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. nih.govnih.gov The reaction proceeds via a concerted pericyclic mechanism or a stepwise diradical intermediate pathway. nih.gov

Nitrile oxides are reactive intermediates that are usually generated in situ from various precursors. asianpubs.orgresearchgate.net Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides, which are themselves derived from the oximation of aldehydes. nih.govcore.ac.uk For instance, hydroximoyl chlorides can be converted to nitrile oxides using a base. nih.gov The subsequent cycloaddition with an alkyne leads to the formation of a 3,5-disubstituted isoxazole. nih.gov Solid-phase synthesis approaches have also been developed, utilizing resin-bound alkynes that react with in situ generated nitrile oxides to create diverse isoxazole libraries. nih.gov

The regioselectivity of the cycloaddition—determining whether the 3,5- or the 3,4-disubstituted isomer is formed—can be influenced by catalysts. While copper(I) catalysts are often used for terminal alkynes to yield 3,5-disubstituted products, ruthenium(II) catalysts can promote the formation of 3,4,5-trisubstituted isoxazoles. nih.gov

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Citation(s) |

| Aldoxime | Alkyne | Oxidizing agent (e.g., sodium hypochlorite) | 3,5-Disubstituted isoxazole | nih.gov |

| Hydroximoyl Chloride | Alkyne | Base | 3,5-Disubstituted isoxazole | nih.gov |

| Aldoxime | Alkene | Oxone in aqueous media | 3,5-Disubstituted isoxazole | nih.gov |

| Resin-bound Alkyne | Nitrile Oxide | Solid-phase synthesis | Disubstituted isoxazole | nih.gov |

| 2-Alkyn-1-one O-methyl oxime | N/A | ICl | 3,4,5-Trisubstituted 4-iodoisoxazole | nih.gov |

While metal-catalyzed reactions are effective, concerns about cost, toxicity, and waste have driven the development of metal-free alternatives. rsc.orgresearchgate.net These methods often rely on classical condensation reactions or novel organocatalytic approaches.

A primary metal-free route involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine (B1172632). psu.edu The regiochemical outcome of this reaction can be sensitive to the pH of the reaction medium and the nature of the substituents on the dicarbonyl precursor. psu.edudoi.org

Recent advancements in metal-free isoxazole synthesis include:

Microwave-assisted synthesis : This technique can accelerate reactions and improve yields, such as in the 1,3-dipolar cycloaddition between alkynes and in situ generated nitrile oxides. nih.gov

Organocatalysis : Enolate-mediated 1,3-dipolar cycloadditions of β-functionalized ketones with nitrile oxides have been developed, although they may require elevated temperatures and long reaction times. nih.gov

Use of Deep Eutectic Solvents (DES) : A one-pot, three-step synthesis of 3,5-disubstituted isoxazoles has been developed using a choline (B1196258) chloride:urea deep eutectic solvent, which serves as a recyclable and non-toxic medium. core.ac.uk

Base-promoted cycloaddition : The non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes in a metal-free process. rsc.org

Regioselective Synthesis of 3-Isobutylisoxazol-5-amine

The synthesis of this compound requires precise control over the placement of the isobutyl group at the C3 position and the amino group at the C5 position. This is typically achieved through the cyclization of a carefully chosen acyclic precursor with hydroxylamine, where the reaction conditions are critical for ensuring the desired regioselectivity.

The formation of 5-aminoisoxazoles is often accomplished by reacting a β-ketonitrile with hydroxylamine. The regioselectivity of this condensation is highly dependent on the reaction's pH. doi.orgthieme-connect.com In a weakly basic aqueous medium, the reaction between a β-ketonitrile and hydroxylamine tends to favor the formation of the 3-aminoisoxazole (B106053) isomer. doi.org Conversely, to obtain the 5-aminoisoxazole isomer, different conditions are required.

A reliable method for synthesizing 5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine hydrochloride. doi.org For example, the synthesis of 5-amino-3-tert-butylisoxazole was achieved using this method. doi.org It has been established that the initial step involves the reaction of hydroxylamine with either the carbonyl or the nitrile group, and the subsequent pathway is directed by the substituents and the pH. doi.org Studies on the synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones have also shown that basic conditions (e.g., presence of KOH) favor the formation of the 5-amino isomer, while neutral conditions yield the 3-amino isomer. researchgate.net

The isobutyl group at the C3 position originates from the precursor molecule. For the synthesis of this compound, the required starting material is 5-methyl-3-oxohexanenitrile.

A validated procedure for accessing 5-amino-3-alkyl isoxazoles involves the reaction of the corresponding β-ketonitrile with hydroxylamine sulfate (B86663) in an aqueous solution of sodium hydroxide. thieme-connect.com The mixture is adjusted to a pH greater than 8 and heated to 100 °C. thieme-connect.com Under these specific basic conditions and elevated temperature, the cyclization proceeds to selectively yield the desired 5-amino-3-isobutylisoxazole (also named this compound). thieme-connect.com This regioselectivity is crucial, as a change in conditions could lead to the formation of the isomeric 3-amino-5-isobutylisoxazole. thieme-connect.com

Table 2: Regioselective Synthesis of 5-Amino-3-isobutylisoxazole

| Precursor | Reagent(s) | Key Conditions | Product | Citation(s) |

| 5-Methyl-3-oxohexanenitrile | Hydroxylamine sulfate, NaOH | pH > 8, 100 °C, 1.5 h | This compound | thieme-connect.com |

Advanced Synthetic Transformations and Derivatization Strategies of this compound

The this compound molecule possesses a primary amino group, which is a versatile functional handle for a wide range of synthetic transformations and derivatization strategies. These modifications are often employed to modulate the compound's biological activity or physicochemical properties. General derivatization methods for amines are applicable here. nih.govnih.gov

Common derivatization reactions for the 5-amino group include:

Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a standard method for modifying amine functionality. nih.gov

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases), which can be further reduced to form stable secondary amines.

Coupling Reactions: The amino group can participate in various coupling reactions, such as the formation of ureas (by reacting with isocyanates) or sulfonamides (by reacting with sulfonyl chlorides).

Derivatization for Analysis: For analytical purposes, especially in chromatography, amines are often derivatized to enhance their detection. Reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are commonly used to create fluorescent or UV-active derivatives. nih.govmdpi.com Dansyl chloride, for instance, is a versatile reagent that imparts fluorescence and improves ionization efficiency for mass spectrometry analysis. nih.gov

These transformations allow for the systematic exploration of the structure-activity relationships of compounds based on the this compound core, enabling the synthesis of diverse chemical libraries for screening purposes.

Modification of the 5-Amino Group (e.g., acylation, alkylation, reductive amination)

The 5-amino group of the isoxazole ring is a primary nucleophilic site, readily undergoing reactions such as acylation, alkylation, and reductive amination to yield a variety of N-substituted derivatives.

Acylation:

The acylation of 5-aminoisoxazoles is a common strategy to introduce amide functionalities. researchgate.netrsc.org This transformation is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. mdpi.comchemrxiv.org The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. mdpi.com For instance, the reaction of various 5-aminoisoxazoles with acyl chlorides can lead to the formation of N-acyl-5-aminoisoxazoles. rsc.org In some cases, reaction with acetic anhydride (B1165640) can lead to diacylation products. rsc.org

A study on 3,5-diaryl-5-aminoisoxazoles demonstrated that treatment with a two-fold excess of acetyl chloride at room temperature for one hour successfully yielded monoacetylated 3-aminoisoxazoles in yields of 50-60%. rsc.org This highlights a general method for the N-acylation of the amino group on the isoxazole ring.

Alkylation:

Alkylation of the 5-amino group introduces alkyl substituents, but direct alkylation of primary amines with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. masterorganicchemistry.comchemistrysteps.com Despite these challenges, methods for the N-alkylation of 5-aminoisoxazoles have been reported. For example, the reaction of 5-amino-3-methylisoxazole (B44965) with 1-chloro-4-(chloromethyl)benzene resulted in a monoalkylated product. researchgate.net

To circumvent the issues of overalkylation, alternative strategies can be employed. One such method involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo N-alkylation and subsequent depyridylation to selectively yield secondary amines. nih.gov Another approach is the divergent synthesis of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles, where reaction conditions (catalyst and solvent) can be tuned to favor either N-alkylation or C4-alkylation of the isoxazole ring. nih.gov Specifically, using silver acetate (B1210297) as a catalyst in chloroform (B151607) was found to promote N-alkylation. nih.gov

Reductive Amination:

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). beilstein-journals.orginonu.edu.trchinesechemsoc.org The process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. beilstein-journals.orginonu.edu.tr This method avoids the problem of overalkylation often encountered in direct alkylation with alkyl halides. beilstein-journals.org

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound. beilstein-journals.orginonu.edu.tr The reaction is typically performed under mildly acidic conditions (pH ~5) to facilitate imine formation. Current time information in Bangalore, IN. While specific examples detailing the reductive amination of this compound are not prevalent in the reviewed literature, this general methodology is highly applicable for producing a diverse range of N-substituted derivatives by reacting it with various aldehydes and ketones.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Citations |

| Acylation | Acyl chlorides, Anhydrides, Base (e.g., Pyridine) | N-Acyl-5-aminoisoxazoles | Efficient mono-acylation can be achieved. rsc.org | rsc.orgmdpi.comchemrxiv.org |

| Alkylation | Alkyl halides | N-Alkyl-5-aminoisoxazoles | Can lead to mixtures; alternative methods offer better control. masterorganicchemistry.comchemistrysteps.com | researchgate.netmasterorganicchemistry.comchemistrysteps.com |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃, mild acid | N-Substituted-5-aminoisoxazoles | Versatile method to avoid overalkylation. beilstein-journals.orginonu.edu.tr | beilstein-journals.orginonu.edu.trchinesechemsoc.orgCurrent time information in Bangalore, IN. |

Functionalization of the Isobutyl Side Chain

Direct functionalization of the isobutyl side chain at the 3-position of the isoxazole ring presents a synthetic challenge due to the general inertness of C(sp³)–H bonds. However, advances in C–H activation provide potential pathways for such transformations.

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the functionalization of otherwise unreactive C-H bonds. researchgate.net Research on other heterocyclic systems demonstrates the feasibility of this approach. For example, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been successfully used to catalyze the direct C-H arylation of the C5 position of 2-isobutylthiazole. rsc.orgresearchgate.net This methodology, which proceeds efficiently with a variety of (hetero)aryl bromides, suggests that similar catalytic systems could potentially be applied to activate the C-H bonds of the isobutyl group on the isoxazole ring, particularly the tertiary C-H bond at the methine position.

Another approach involves a nickel-aluminum bimetallic catalyst, which has been shown to facilitate the activation of tertiary C(sp³)–H bonds in formamides for dual C-H annulation with alkynes. nih.gov The use of a bulky directing group on the nitrogen of the formamide (B127407) was crucial for promoting the tertiary C–H activation of an isobutyl group. nih.gov This strategy could potentially be adapted for the functionalization of the isobutyl side chain in this compound derivatives where the amino group is modified with a suitable directing group.

While direct C-H functionalization of the isobutyl group on this compound itself is not extensively documented, these examples from related fields offer promising strategies for future exploration.

| Approach | Catalytic System | Potential Application | Key Findings | Citations |

| Direct C-H Arylation | Pd-N-heterocyclic carbene complexes | Arylation of the isobutyl side chain | Proven effective for C-H activation of 2-isobutylthiazole. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Dual C-H Annulation | Ni-Al bimetallic catalyst | Annulation reactions involving the isobutyl group | Tertiary C(sp³)–H activation of an isobutyl group demonstrated with a directing group. nih.gov | nih.gov |

Late-Stage Functionalization of the Isoxazole Ring

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a highly valuable strategy in drug discovery. For 3,5-disubstituted isoxazoles like this compound, the C4 position is the most common site for such modifications.

Direct fluorination of the isoxazole ring at the C4 position has been successfully demonstrated as a late-stage functionalization strategy. acs.orgmdpi.com In one study, a range of 3,5-disubstituted isoxazoles, including one with a non-aromatic n-butyl substituent at the C3 position, were fluorinated at the C4 position using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. acs.org This process yielded 4-fluorinated isoxazoles in moderate to good yields (20-75%). acs.orgmdpi.com The ability to introduce a fluorine atom at this position is significant, as it can profoundly alter the physicochemical and biological properties of the molecule.

Other methods for functionalizing the C4 position include reactions with various electrophiles. For 5-aminoisoxazoles, electrophilic attack can occur at the C4 position. For example, reactions of 5-amino-3-methylisoxazole with electrophiles like isatin (B1672199) derivatives and cyclic ketones have led to the formation of C4-substituted products. d-nb.info Furthermore, palladium-catalyzed four-component coupling reactions and copper(I)-catalyzed cycloadditions provide routes to 3,4,5-trisubstituted isoxazoles, demonstrating the accessibility of the C4 position for substitution. nih.govorganic-chemistry.org

| Functionalization | Reagents and Conditions | Position | Key Findings | Citations |

| Direct Fluorination | N-fluorobenzenesulfonimide (NFSI), Base | C4 | Successful late-stage introduction of a fluorine atom. acs.orgmdpi.com | acs.orgmdpi.com |

| Electrophilic Substitution | Isatin derivatives, Cyclic ketones | C4 | C4 position is susceptible to attack by various electrophiles. d-nb.info | d-nb.info |

| Multi-component Reactions | Pd or Cu catalysts, various components | C4 | Allows for the synthesis of 3,4,5-trisubstituted isoxazoles. organic-chemistry.org | nih.govorganic-chemistry.org |

Eco-Friendly and Sustainable Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles, to reduce environmental impact and improve efficiency. d-nb.info These approaches often involve the use of alternative energy sources, such as microwave irradiation or ultrasound, and environmentally benign solvents.

Microwave-assisted synthesis has been shown to accelerate the formation of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. For example, a solvent-free method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones via microwave-induced organic synthesis has been developed. sigmaaldrich.com Another report describes a microwave-assisted green synthetic pathway for 3,5-disubstituted isoxazoles using a Cu(I) catalyst.

The use of green solvents is another cornerstone of sustainable synthesis. Deep eutectic solvents (DES), such as a mixture of glycerol (B35011) and potassium carbonate, have been successfully employed as a catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. beilstein-journals.org This method offers good product yields and short reaction times at room temperature. beilstein-journals.org Similarly, polyethylene (B3416737) glycol (PEG-400) has been used as an eco-friendly solvent for the synthesis of 3,5-disubstituted isoxazoles.

Ultrasound irradiation has also been reported as an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles without the need for a catalyst, offering advantages such as easier work-up, mild reaction conditions, and high yields. nih.gov These green methodologies provide sustainable and efficient alternatives for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Method | Advantages | Citations |

| Alternative Energy Sources | Microwave Irradiation | Shorter reaction times, higher yields, solvent-free options. sigmaaldrich.com | sigmaaldrich.com |

| Alternative Energy Sources | Ultrasound Irradiation | Catalyst-free, mild conditions, high yields. nih.gov | nih.gov |

| Green Solvents | Deep Eutectic Solvents (e.g., Glycerol/K₂CO₃) | Environmentally friendly, efficient at room temperature. beilstein-journals.org | beilstein-journals.org |

| Green Solvents | Polyethylene Glycol (PEG-400) | Eco-friendly solvent and catalyst. |

Reaction Mechanisms and Mechanistic Insights of 3 Isobutylisoxazol 5 Amine Transformations

Detailed Mechanistic Analysis of 3-Isobutylisoxazol-5-amine Formation Pathways

The synthesis of the this compound ring system is a cornerstone of its chemistry. Understanding the formation pathways is critical for optimizing reaction conditions and yields.

The formation of the isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, proceeds through a series of intermediates and transition states. While specific transition state characterization for this compound is not extensively detailed in the public domain, general principles of isoxazole synthesis can be applied. The process often involves the cyclization of an oxime precursor. Theoretical studies on similar systems suggest that the transition state for the cyclization step involves a specific geometric arrangement of the reacting atoms, with a significant energy barrier that must be overcome. nih.gov The nature of the substituents on the precursor can influence the energy of this transition state, thereby affecting the reaction rate.

The synthesis of isoxazoles is governed by both kinetic and thermodynamic factors. The reaction to form the isoxazole ring is typically under kinetic control, meaning the product distribution is determined by the relative rates of the possible reaction pathways. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields by providing uniform heating. Thermodynamic stability of the final isoxazole product is also a driving force for the reaction. The isoxazole ring itself is a stable aromatic system due to the delocalization of π-electrons.

Reactivity Profiles of the 5-Amino Group

The 5-amino group is a key functional group that dictates much of the reactivity of this compound. Its nucleophilic nature allows it to participate in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile. researchgate.net This nucleophilicity allows it to react with various electrophiles. One important reaction is the formation of carbamates. Carbamates are synthesized by reacting the amine with a suitable carbonyl source, such as a chloroformate or by the reaction with carbon dioxide and an alcohol. psu.eduorganic-chemistry.org The reaction of primary amines with CO2 can reversibly form alkylammonium carbamates, which can reduce the amine's reactivity in certain contexts. nih.gov The nucleophilicity of amines, and thus their reactivity in carbamate (B1207046) formation, is influenced by both steric and electronic factors of the substituents on the amine. researchgate.net

Table 1: Factors Influencing Nucleophilic Reactivity of Amines

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Electronic Effects | Electron-donating groups on the amine increase electron density on the nitrogen, enhancing nucleophilicity. | Increased reactivity |

| Steric Hindrance | Bulky groups around the amino group can hinder its approach to the electrophile. | Decreased reactivity |

| Solvent Effects | The solvent can stabilize or destabilize the transition state of the nucleophilic attack. | Varies with solvent polarity |

The 5-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. analis.com.mywikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine. wikipedia.orgmasterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org Microwave irradiation has been shown to be an efficient method for promoting imine synthesis, often reducing reaction times and solvent usage. analis.com.myscirp.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a carbinolamine (hemiaminal).

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine. wikipedia.orgmasterorganicchemistry.com

Investigations into Ring Cleavage and Rearrangement Pathways of the Isoxazole Core

While the isoxazole ring is generally stable, it can undergo cleavage and rearrangement under certain conditions. These reactions are of interest for the synthesis of new chemical entities.

Investigations into the cleavage of the isoxazole ring have shown that it can be susceptible to both reductive and base-promoted cleavage. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to reductive cleavage of the isoxazole ring. rsc.org Furthermore, base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org Ring-opening fluorination of isoxazoles has also been developed, where treatment with an electrophilic fluorinating agent leads to cleavage of the N-O bond and the formation of fluorinated carbonyl compounds. researchgate.net The stability of the isoxazole ring can be influenced by the substituents present. For example, C3-unsubstituted isoxazoles are known to be unstable under even moderately basic conditions. nanobioletters.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethylisoxazole |

| Triethylamine |

Catalytic Effects on this compound Reactions

The catalytic transformations involving the 5-aminoisoxazole framework can be broadly categorized into reactions targeting the isoxazole ring and those involving the amine group. Transition metals like palladium and rhodium are instrumental in many of these reactions, although organocatalysis also presents a powerful alternative for specific transformations.

C-H Functionalization of the Isoxazole Ring:

Direct C-H functionalization is a powerful strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For isoxazoles, the C5-position is a common site for such catalytic activation.

Palladium-Catalyzed Arylation: Palladium catalysts have been successfully employed for the direct C-H arylation of the isoxazole ring at the C5-position with aryl iodides. nih.gov This reaction typically proceeds via a C-H activation mechanism, leading to the formation of a new carbon-carbon bond. The choice of ligand and base is critical for the efficiency and selectivity of the catalytic system. nih.govnih.gov

Rhodium-Catalyzed Alkenylation and Acylmethylation: Rhodium(III) catalysts can achieve decarboxylative C-H functionalization of isoxazole-4-carboxylic acids at the C5-position. rsc.org Depending on the reaction partner and additives, this method can yield C5-alkenylated or C5-acylmethylated isoxazoles. rsc.org The proposed mechanism involves a carboxylate-directed C-H activation by the rhodium catalyst. rsc.org Although this requires a carboxylic acid directing group, it highlights the potential for catalytic activation at the C5-position, which is adjacent to the amine in this compound.

Catalyst-Controlled Regioselectivity: In some systems, the choice of catalyst can dictate the position of C-H functionalization. For instance, different rhodium and ruthenium catalysts have been shown to selectively direct the alkenylation of isoxazoles to different positions on an appended aromatic ring. mdpi.com

Catalytic Reactions Involving the Amino Group and Isoxazole Ring:

The interplay between the amino group and the isoxazole ring enables a variety of catalytic annulation and cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Silver-Catalyzed Synthesis of Isoxazolopyridines: 5-Aminoisoxazoles can undergo divergent, regioselective synthesis to form isoxazolo[5,4-b]pyridines when reacted with alkynyl-imino esters. thieme-connect.com The regioselectivity is controlled by the choice of silver catalyst and solvent. Silver triflate in ethyl acetate (B1210297) favors C4-alkylation, while silver acetate in chloroform (B151607) promotes N-alkylation of the aminoisoxazole, leading to different regioisomers of the final product. thieme-connect.com

Rhodium-Catalyzed Cycloadditions: Rhodium(II) catalysts can facilitate formal [3+2] cycloadditions between N-sulfonyl-1,2,3-triazoles and isoxazoles. organic-chemistry.orgacs.org This reaction proceeds through the cleavage of the isoxazole N-O bond and results in the formation of highly substituted 3-aminopyrroles. organic-chemistry.orgacs.org Similarly, rhodium carbenoids can induce a ring expansion of isoxazoles to produce highly functionalized pyridines in a one-pot process. nih.gov

Organocatalytic Aza-Friedel-Crafts Reaction: Chiral phosphoric acids have been used as organocatalysts for the enantioselective aza-Friedel-Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines. researchgate.net This reaction constructs novel 3-isoxazolyl-3-amino-oxindoles with high yields and enantioselectivities. researchgate.netbeilstein-journals.org The amino group of the isoxazole is crucial as it is believed to engage in hydrogen bonding with the catalyst to facilitate the reaction. beilstein-journals.org

The following tables summarize representative catalytic systems and their performance in reactions involving the isoxazole and aminoisoxazole scaffold.

Table 1: Catalytic Direct C-H Arylation of Isoxazoles

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Aryl iodide | K₂CO₃ | DMA | 120 | 50-85 | nih.gov |

Table 2: Catalytic Synthesis of Fused Heterocycles from 5-Aminoisoxazoles

| Catalyst / Acid | Reactant | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| AgOTf / Phosphoric Acid | Alkynyl-imino ester | Ethyl Acetate | Isoxazolo[5,4-b]pyridine (Isomer 1) | 60-85 | thieme-connect.com |

| AgOAc / Phosphoric Acid | Alkynyl-imino ester | Chloroform | Isoxazolo[5,4-b]pyridine (Isomer 2) | 55-80 | thieme-connect.com |

Table 3: Rhodium-Catalyzed Transformations of Isoxazoles

| Catalyst | Reactant | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(esp)₂ | N-Sulfonyl-1,2,3-triazole | DCE | 3-Aminopyrrole | up to 84 | organic-chemistry.orgacs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Isobutylisoxazol 5 Amine Analogues

Systematic Structural Modifications and Design Rationale

The rational design of novel analogues of 3-isobutylisoxazol-5-amine involves the systematic modification of its core structure at three primary locations: the isobutyl group at the 3-position, the amino group at the 5-position, and the isoxazole (B147169) ring itself. Each modification is intended to probe the specific interactions between the molecule and its biological target, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The isobutyl group at the C-3 position of the isoxazole ring plays a significant role in defining the steric profile of the molecule. Its non-planar, flexible nature allows it to adopt various conformations, which can influence how the molecule fits into a target's binding pocket.

Steric Bulk and Shape: The branched nature of the isobutyl group creates a specific steric footprint that can be critical for activity. This group may fit into a hydrophobic pocket within the target receptor, and its size and shape could be optimal for maximizing van der Waals interactions.

Conformational Flexibility: The single bonds within the isobutyl chain allow for rotation, meaning the group is not conformationally rigid. This flexibility can be advantageous, allowing the molecule to adapt its shape to the binding site. However, it can also be detrimental, as there is an entropic penalty associated with "locking" the molecule into the correct binding conformation.

Design Strategies: SAR studies often explore replacing the isobutyl group with other alkyl groups of varying size, branching, and rigidity to probe the steric requirements of the binding site. For instance, replacing it with a smaller n-propyl group or a larger isopentyl group could reveal the optimal size of the hydrophobic substituent. Introducing rigid structures, such as a cyclopropyl (B3062369) or cyclobutyl group, can lock the conformation and potentially lead to higher binding affinity by reducing the entropic penalty of binding.

Table 1: Hypothetical Conformational Modifications of the 3-Position Substituent and Design Rationale

| Substituent at C-3 | Key Feature | Design Rationale |

| Isobutyl | Branched, flexible | Baseline; explore hydrophobic pocket interactions. |

| n-Propyl | Linear, less bulky | Determine if steric bulk is essential for activity. |

| tert-Butyl | Branched, rigid | Assess tolerance for increased bulk near the ring. |

| Cyclopropylmethyl | Rigid, strained ring | Introduce conformational restriction to improve binding affinity. |

| Phenyl | Aromatic, planar | Probe for potential pi-stacking interactions. |

The 5-amino group is a critical functional group, likely involved in key polar interactions such as hydrogen bonding with the biological target. Modifications to this group can profoundly affect both the electronic properties of the molecule and its steric profile.

Hydrogen Bonding: The primary amine (-NH₂) can act as a hydrogen bond donor. Replacing one or both hydrogen atoms (mono- or di-substitution) can alter this capability. A secondary amine (-NHR) can still act as a hydrogen bond donor, while a tertiary amine (-NRR') cannot. The nitrogen atom itself can also act as a hydrogen bond acceptor.

Electronic Effects: The basicity of the amino nitrogen is influenced by its substituents. Acylation of the amine to form an amide (-NHCOR) significantly reduces its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor.

Steric Hindrance: The size of the substituents on the amino group can introduce steric hindrance, which may prevent the molecule from binding effectively or, conversely, improve selectivity by preventing binding to off-target proteins.

Table 2: Illustrative SAR of the 5-Amino Group

| Substituent on 5-Amino Group | Hydrogen Bond Donor/Acceptor Profile | Electronic Effect | Potential Impact |

| -NH₂ (Primary Amine) | 2 Donors, 1 Acceptor | Basic | Baseline polar interactions. |

| -NHCH₃ (Secondary Amine) | 1 Donor, 1 Acceptor | Basic | Maintains donor ability with added steric bulk. |

| -N(CH₃)₂ (Tertiary Amine) | 0 Donors, 1 Acceptor | More Basic | Loss of hydrogen bond donation. |

| -NHC(O)CH₃ (Amide) | 1 Donor, 2 Acceptors | Neutral | Reduced basicity, altered H-bond pattern. |

Electronic Modulation: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the C-4 position can alter the electron density of the entire ring system. This can modulate the pKa of the 5-amino group and the strength of its hydrogen bonds.

Steric and Lipophilic Effects: Adding substituents to the ring directly impacts the molecule's shape and lipophilicity (logP). A halogen like chlorine can increase lipophilicity and may engage in halogen bonding. A larger group could provide additional van der Waals contacts with the target or, alternatively, cause a steric clash. The steric effect of substituents on the isoxazole ring can influence reaction behavior and biological interactions. nih.gov

Computational Approaches to SAR Analysis

To accelerate the drug discovery process and gain deeper insights into SAR, computational methods are widely employed. These techniques allow for the analysis of large datasets and the rational design of new compounds with improved activity profiles.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative. nih.govnih.gov

The process involves:

Data Set Preparation: A series of analogues with a range of biological activities is selected and divided into a training set (to build the model) and a test set (to validate it).

Molecular Alignment: The molecules are structurally aligned based on a common core, such as the isoxazol-5-amine (B86289) scaffold.

Descriptor Calculation: For each molecule, various physicochemical descriptors are calculated. CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to generate a mathematical equation that correlates the descriptor values with biological activity. jyoungpharm.org

Model Validation: The model's predictive power is assessed using the test set and statistical metrics like q² and r²_pred. rsc.org

The resulting 3D-QSAR models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new, more potent molecules. mdpi.com

Table 3: Common Descriptors Used in QSAR Modeling for Isoxazole Analogues

| Descriptor Type | Examples | Information Provided |

| Steric | CoMFA steric fields, Molar Refractivity | Size and shape of the molecule. |

| Electronic | CoMFA electrostatic fields, Dipole Moment, Atomic Charges | Electron distribution, polarity. |

| Hydrophobic | CoMSIA hydrophobic fields, logP | Lipophilicity and partitioning behavior. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity and electronic transitions. |

Pharmacophore modeling is another powerful ligand-based design tool that identifies the essential 3D arrangement of chemical features required for a molecule to be active at a specific biological target. dergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. pharmacophorejournal.com

For a series of active this compound analogues, a pharmacophore model could be generated by identifying common features, such as:

A hydrogen bond donor (from the 5-amino group).

A hydrogen bond acceptor (the isoxazole nitrogen).

A hydrophobic/aliphatic feature (the isobutyl group).

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds. nih.govsapub.org This virtual screening process can rapidly identify novel and structurally diverse molecules that possess the necessary features for biological activity, providing new starting points for chemical synthesis and optimization. mdpi.com

Table 4: Potential Pharmacophoric Features of a this compound Analogue

| Feature | Corresponding Molecular Moiety | Role in Binding |

| Hydrogen Bond Donor (HBD) | N-H of the 5-amino group | Forms hydrogen bond with an acceptor on the target. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the isoxazole ring | Forms hydrogen bond with a donor on the target. |

| Hydrophobic (HY) | Isobutyl group at C-3 | Engages in van der Waals interactions in a hydrophobic pocket. |

| Aromatic Ring (AR) | Isoxazole ring | Potential for pi-stacking or other electronic interactions. |

Comparative Analysis of Isoxazole-based Scaffolds

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile template for the synthesis of a wide array of biologically active compounds. nih.govresearchgate.netrsc.orgnih.gov The arrangement of the nitrogen and oxygen atoms within the five-membered ring imparts a unique electronic distribution, influencing its interactions with biological targets. nih.gov A comparative analysis of different isoxazole-based scaffolds, including variations in substitution patterns and bioisosteric replacements, is crucial for understanding the structure-activity relationships (SAR) that govern their therapeutic potential.

One of the key aspects of isoxazole scaffold analysis is the exploration of different substitution patterns around the core ring. The 3,5-disubstituted isoxazole framework is a common motif in many biologically active molecules. nih.gov A study on 3,5-disubstituted isoxazolines as anti-tuberculosis agents provides valuable insights into how modifications at these positions can significantly impact activity. nih.gov In this study, a lead isoxazoline (B3343090) ester was systematically modified at both the C3 and C5 positions to probe the SAR.

At the C5 position of the isoxazoline ring, various substituents were introduced to replace the initial benzylpiperazine moiety. This included the incorporation of piperazyl-ureas, piperazyl-carbamates, biaryl systems, piperidines, and morpholine. nih.gov The biological activity of these analogues was assessed by determining their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. The results indicated that the nature of the substituent at the C5 position had a profound effect on the anti-tuberculosis activity. Notably, the introduction of piperazyl-urea and piperazyl-carbamate functionalities led to compounds with improved potency compared to the original lead compound. nih.gov

| Compound | C5-Substituent | MIC (µg/mL) |

|---|---|---|

| Lead Compound | Benzylpiperazine | 3.12 |

| Analog 1 | Piperazyl-urea derivative | 1.56 |

| Analog 2 | Piperazyl-carbamate derivative | 0.78 |

| Analog 3 | Biaryl system | >100 |

| Analog 4 | Morpholine | 6.25 |

In the same study, the ester functionality at the C3 position of the isoxazoline was identified as being potentially metabolically labile. Consequently, a series of bioisosteric replacements were investigated, including acids, amides, reverse amides, alcohols, hydrazides, and 1,3,4-oxadiazoles. nih.gov Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. researchgate.net In this case, however, the replacement of the C3-ester group with a variety of other functionalities led to a significant or complete loss of anti-tuberculosis activity. nih.gov This finding underscores the critical importance of the ester group at this position for the observed biological activity, suggesting it may be involved in a key interaction with the biological target.

| Compound | C3-Bioisostere | MIC (µg/mL) |

|---|---|---|

| Lead Compound | Ester | 3.12 |

| Analog 5 | Carboxylic Acid | >100 |

| Analog 6 | Amide | 50 |

| Analog 7 | 1,3,4-Oxadiazole | >100 |

| Analog 8 | Alcohol | >100 |

The isoxazole scaffold is often compared to other five-membered heterocyclic rings such as pyrazole (B372694) and oxadiazole, which can be considered its bioisosteres. The choice of a particular scaffold can significantly influence a molecule's biological activity and properties. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, replacing a pyrazole moiety with an isoxazole group resulted in reduced potency against the p38 kinase, thereby increasing selectivity for JNK. nih.gov This highlights how subtle changes in the heteroatom arrangement within the ring can lead to significant differences in biological activity profiles.

In another comparative study, 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles were identified as novel classes of small molecule antagonists for the interleukin-8 (IL-8) receptor. nih.gov This demonstrates that both isoxazole and oxadiazole scaffolds can serve as effective cores for developing receptor antagonists. The choice between these scaffolds would likely depend on factors such as synthetic accessibility, metabolic stability, and the desired intellectual property landscape.

Furthermore, a study on the anti-tuberculosis activity of hispolon (B173172) derivatives compared isoxazole and pyrazole analogues. The isoxazole derivatives displayed higher potency than their pyrazole counterparts, with the most active isoxazole derivative having a MIC of 1.6 µg/mL, while the most active pyrazole had a MIC of 3.2 µg/mL. mdpi.com This again emphasizes that while these scaffolds are structurally similar, they are not always interchangeable, and one may be superior to the other for a specific biological target.

The concept of "scaffold hopping," which involves the replacement of a core molecular structure with a chemically different one while maintaining similar biological activity, is a valuable strategy in drug discovery. nih.gov The isoxazole ring is an excellent candidate for such an approach, where it can be either the starting point or the destination of a scaffold hop to or from other heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. researchgate.net

Pharmacological and Biological Investigations of 3 Isobutylisoxazol 5 Amine Derivatives

Identification and Validation of Molecular Targets

The isoxazole (B147169) scaffold, a key component of 3-isobutylisoxazol-5-amine, is of significant interest in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitutions on the isoxazole ring, such as the isobutyl group at the 3-position and the amine group at the 5-position, play a crucial role in determining the compound's binding affinity and selectivity for various enzymes, receptors, and other proteins.

Derivatives of this compound have been investigated for their potential to inhibit several key enzymes implicated in disease pathogenesis.

HDAC Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers and neurodegenerative diseases. mdpi.comnih.gov HDAC inhibitors have emerged as a promising class of therapeutic agents. mdpi.com The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group that interacts with the outer rim of the enzyme's active site. mdpi.comtjpr.org Research into various isoxazole-containing compounds suggests their potential as HDAC inhibitors. While specific studies on this compound as an HDAC inhibitor are not extensively documented in the provided results, the structural features of isoxazoles make them candidates for such activity.

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The general structure of selective COX-2 inhibitors often includes a central ring system with specific side chains that fit into the larger active site of the COX-2 enzyme. nih.gov Derivatives of isoxazole have been explored as COX-2 inhibitors. For instance, celecoxib, a well-known COX-2 inhibitor, contains a pyrazole (B372694) ring, which is an isomer of isoxazole.

BET Inhibitors: The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. nih.gov Inhibition of BET proteins has shown therapeutic potential in cancer and inflammatory diseases. nih.gov The 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective mimic of acetylated lysine and has been used to develop potent BET bromodomain inhibitors. nih.gov Structure-guided optimization of these derivatives has led to compounds with high affinity for BET bromodomains. nih.gov

Please find below an interactive data table summarizing the enzyme inhibition profiles of related isoxazole derivatives.

| Enzyme Target | Derivative Class | Key Findings |

| HDAC | General Isoxazoles | Potential as inhibitors due to structural similarities with known HDACis. mdpi.comtjpr.org |

| COX-2 | Diaryl-isoxazoles | Show selective inhibition of COX-2 over COX-1. nih.gov |

| BET | 3,5-Dimethylisoxazoles | Act as acetylated lysine mimics, leading to potent BET inhibition. nih.gov |

GABA A Receptor Modulators: The γ-aminobutyric acid type A (GABA A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Modulators of this receptor, such as benzodiazepines, are used to treat anxiety, insomnia, and seizures. nih.govmdpi.com The GABA A receptor is a pentameric ligand-gated ion channel with various subunits (α, β, γ). nih.gov The benzodiazepine (B76468) binding site is located at the interface of the α and γ subunits. researchgate.net Research has focused on developing subtype-selective GABA A receptor modulators to achieve more specific therapeutic effects with fewer side effects. nih.gov While direct studies on this compound derivatives as GABA A receptor modulators are not detailed in the provided results, the isoxazole scaffold is present in compounds that have been investigated for their activity at this receptor.

The modulation of protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. Many cellular processes are regulated by complex networks of PPIs, and their dysregulation can lead to disease. Small molecules that can disrupt or stabilize these interactions hold significant therapeutic promise. The isoxazole scaffold has been incorporated into molecules designed to modulate PPIs, although specific examples directly involving this compound were not found in the search results.

In Vitro Biological Efficacy Assessments

The biological efficacy of this compound derivatives has been evaluated in various in vitro assays to determine their potential as therapeutic agents.

Antibacterial Activity: The emergence of antibiotic-resistant bacteria poses a significant threat to public health, driving the search for new antibacterial agents. nih.gov Isoxazole derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some studies have reported that certain isoxazole derivatives exhibit potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov

Antifungal Activity: Fungal infections, particularly in immunocompromised individuals, are a major cause of morbidity and mortality. mdpi.com There is a continuous need for new antifungal agents with improved efficacy and novel mechanisms of action. nih.gov Isoxazole derivatives have demonstrated significant antifungal activity against a range of fungal pathogens, including Candida species and Aspergillus fumigatus. researchgate.netnih.govmdpi.com The antifungal activity of these compounds can be influenced by the nature of the substituents on the isoxazole ring. nih.gov

Antitubercular Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health problem, exacerbated by the rise of multidrug-resistant strains. nih.govfrontiersin.org The development of new anti-TB drugs is a priority. nih.gov Isoxazole-containing compounds have been investigated for their antitubercular properties, with some derivatives showing promising activity against both replicating and dormant forms of M. tuberculosis. nih.govoatext.com The isoxazoline (B3343090) core, a related structure, has also been identified as having intrinsic anti-tuberculosis activity. nih.gov

Below is an interactive data table summarizing the antimicrobial activity of isoxazole derivatives.

| Activity | Pathogen(s) | Key Findings |

| Antibacterial | S. aureus, E. coli | Broad-spectrum activity, including against resistant strains. nih.govnih.gov |

| Antifungal | C. albicans, A. fumigatus | Potent activity against various fungal pathogens. researchgate.netnih.govmdpi.com |

| Antitubercular | M. tuberculosis | Activity against both replicating and dormant bacteria. nih.govoatext.com |

The development of novel anticancer agents is a major focus of medicinal chemistry research. mdpi.com Isoxazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. mdpi.com These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. nih.gov The anticancer activity of isoxazole derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2. nih.gov For example, some oxazolo[5,4-d]pyrimidine (B1261902) derivatives containing an isoxazole moiety have shown cytotoxic activity comparable to the anticancer drug tivozanib. mdpi.com

Please find below an interactive data table summarizing the anticancer and cytotoxic activities of isoxazole derivatives.

| Cell Line(s) | Derivative Class | Key Findings |

| MCF-7, HepG2 | 3-Methylquinoxaline derivatives | Strong anti-proliferative activities. nih.gov |

| Various cancer cell lines | Oxazolo[5,4-d]pyrimidines | Cytotoxic activity comparable to tivozanib. mdpi.com |

| Leukemia, Lung, Breast | 3-Indolyl-3-hydroxy oxindoles | Noteworthy antiproliferative activities. mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Derivatives of isoxazole have demonstrated notable anti-inflammatory properties. Research into compounds such as 3-isobutylisoxazole-5-carboxylic acid indicates that their mechanism of action can involve the inhibition of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. These compounds have also been found to inhibit the biosynthesis of leukotrienes, which are crucial mediators of inflammation. Specifically, some derivatives can block the activity of 5-lipoxygenase (5-LO), an enzyme central to the production of leukotrienes.

The anti-inflammatory effects of related heterocyclic compounds are often attributed to their ability to interfere with major inflammatory signaling pathways. For instance, some 3-substituted-indolin-2-one derivatives suppress the production of inflammatory factors like nitric oxide, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This suppression is achieved by inhibiting the phosphorylation of key signaling proteins such as Akt, mitogen-activated protein kinases (MAPKs), and the nuclear factor-kappa B (NF-κB) pathway. mdpi.com Similarly, isatin (B1672199) derivatives, which may share structural motifs with isoxazole compounds, have been shown to reduce edema, vascular permeability, and leukocyte migration in preclinical models. nih.gov The presence of electron-withdrawing groups, such as halogens, on the heterocyclic ring can be a significant factor in the anti-inflammatory activity of these molecules. nih.gov

Table 1: Anti-inflammatory Mechanisms of Isoxazole and Related Heterocyclic Derivatives

| Compound Class | Mechanism of Action | Key Mediators Inhibited | Reference |

|---|---|---|---|

| Isoxazole Derivatives | Inhibition of pro-inflammatory cytokine production; Inhibition of leukotriene biosynthesis. | Pro-inflammatory cytokines, 5-lipoxygenase (5-LO) | |

| 3-Substituted-Indolin-2-ones | Inhibition of Akt, MAPK, and NF-κB signaling pathways. | Nitric Oxide (NO), IL-6, TNF-α | mdpi.com |

| Isatin Derivatives | Reduction of edema, vascular permeability, and leukocyte migration. | General inflammatory mediators | nih.gov |

| Benzo[d]thiazol-2-amine Derivatives | Inhibition of Cyclooxygenase (COX) enzymes. | COX-1, COX-2 | rjeid.com |

Neuropharmacological Properties (Anticonvulsant, Neuroleptic)

The neuropharmacological potential of amine-containing heterocyclic compounds has been an area of active investigation, particularly concerning their anticonvulsant properties. While direct studies on this compound are limited, research on related structures provides valuable insights. For example, a series of 1,2,4-triazol-3-amine derivatives have been evaluated for their anticonvulsant and hypnotic effects. nih.gov These compounds were designed to mimic the pharmacophore of established GABAA receptor agonists and showed efficacy in both the pentylenetetrazole (PTZ)-induced seizure model, which is predictive of activity against myoclonic seizures, and the maximal electroshock (MES)-induced seizure model, which suggests utility against generalized tonic-clonic seizures. nih.govnih.gov The observed effects were antagonized by flumazenil, confirming the involvement of GABAA receptors. nih.gov

Other research has identified anticonvulsant activity in different classes of amine derivatives. Compounds such as 1-diethylamino-3-phenylprop-2-en-1-one and various 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have also demonstrated protective effects in MES and subcutaneous PTZ (scPTZ) screens. nih.govmdpi.com These studies highlight that the core structure of a heterocyclic amine can be modified to develop potent central nervous system agents. The evaluation in different seizure models allows for a preliminary characterization of the potential clinical application of these compounds. nih.gov

Table 2: Anticonvulsant Activity of Various Amine Derivatives in Preclinical Models

| Compound Class | Seizure Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 1,2,4-Triazol-3-amine Derivatives | Pentylenetetrazole (PTZ), Maximal Electroshock (MES) | Dose-dependent reduction in seizures. | GABAA receptor agonism | nih.gov |

| 1-Diethylamino-3-phenylprop-2-en-1-one | MES, subcutaneous PTZ (scPTZ) | Protection against induced convulsions. | Not specified | nih.gov |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz seizures | Potent anticonvulsant properties. | Not specified | mdpi.com |

Other Reported Biological Activities (e.g., antioxidant, antiplatelet)

Beyond anti-inflammatory and neuropharmacological effects, derivatives of heterocyclic amines have been explored for a range of other biological activities.

Antioxidant Activity: The antioxidant potential of various cyclic amine derivatives has been documented. cnrs.fr The mechanism often involves the donation of a hydrogen atom from a nitrogen-hydrogen (N-H) bond to scavenge peroxyl radicals, thereby inhibiting oxidative processes. cnrs.fr The antioxidant capacity is influenced by the chemical structure, with factors like the dissociation energy of the N-H bond correlating with activity. cnrs.fr Studies on other natural and synthetic compounds, such as 6-gingerol (B72531) and isorhamnetin (B1672294) derivatives, have also highlighted their ability to act as potent antioxidants. mdpi.commdpi.com

Antiplatelet Activity: Several classes of heterocyclic compounds have been shown to possess antiplatelet activity. This effect is critical for preventing thrombosis associated with cardiovascular diseases. brieflands.com The mechanism can involve the inhibition of platelet aggregation induced by agents like arachidonic acid or collagen. nih.gov For example, some trihydroxychalcone derivatives have demonstrated potent inhibitory effects on platelet aggregation. nih.gov Similarly, thiadiazole and 6-gingerol derivatives have been identified as promising antiplatelet agents. mdpi.combrieflands.com The structure-activity relationship often points to the importance of specific substitutions on the aromatic rings of these molecules. nih.gov

Cellular and Molecular Mechanisms of Action

Apoptosis and Cell Cycle Regulation Pathways

A key mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle. One study on specific isoxazole derivatives found they could induce a G2/M phase cell cycle arrest in colon cancer cells. rsc.org This arrest was followed by apoptosis, driven by a significant increase in the levels of the tumor suppressor protein p53. rsc.org The activation of p53 altered the balance of key mitochondrial proteins, specifically the ratio of the pro-apoptotic Bax to the anti-apoptotic Bcl-2, which in turn accelerated the expression of caspases, the executioner enzymes of apoptosis. rsc.org

This mechanism is not unique to isoxazoles, as other amine-containing heterocyclic compounds, such as 1H-indazole-3-amine derivatives, have also been shown to induce apoptosis by modulating the expression of Bcl-2 and Bax proteins. semanticscholar.org Cell cycle analysis of cells treated with these compounds often reveals an increase in the sub-G1 population, which is indicative of apoptotic cells. semanticscholar.orgd-nb.info The ability to arrest the cell cycle prevents cancer cells from proliferating and makes them more susceptible to apoptotic signals. nih.gov

Table 3: Effects of Isoxazole and Indazole Amine Derivatives on Apoptosis and Cell Cycle

| Compound Class | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Proteins Modulated | Reference |

|---|---|---|---|---|---|

| Isoxazole Derivatives | Colo205 (Colon Cancer) | G2/M Arrest | Induction of apoptosis | p53, Bcl-2, Bax, Caspases | rsc.org |

| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | G0/G1 Arrest | Induction of apoptosis | Bcl-2, Bax | semanticscholar.org |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, HT-29 | Increase in Sub-G1 phase | Induction of apoptosis | Not specified | d-nb.info |

Signal Transduction Cascade Interferences

The biological effects of this compound derivatives are often rooted in their ability to interfere with intracellular signal transduction pathways. wikipedia.org Protein kinases are crucial components of these pathways, regulating a vast array of cellular functions, and their malfunction is linked to numerous diseases, including cancer. google.com

Derivatives of related heterocyclic amines have been identified as potent inhibitors of several key kinases. For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been developed as highly potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov Inhibition of GSK-3β in cellular models led to a decrease in the hyperphosphorylation of the tau protein and an increase in the expression of β-catenin, a protein involved in cell adhesion and gene transcription. nih.gov In another example, a 3-substituted-indolin-2-one derivative was found to exert its anti-inflammatory effects by strongly inhibiting the phosphorylation, and thus the activation, of proteins in the Akt and MAPK signaling pathways. mdpi.com This interference prevents the downstream activation of transcription factors like NF-κB that promote the expression of inflammatory genes. mdpi.com

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a comprehensive understanding of how cells respond to treatment with derivatives of this compound, researchers can employ transcriptomic and proteomic approaches. mdpi.com Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell at a specific moment, revealing which genes are actively being expressed. mdpi.com Proteomics provides a large-scale analysis of proteins (the proteome), identifying changes in protein expression levels and post-translational modifications. elifesciences.org

These "omics" technologies offer a global view of the cellular response to a chemical compound, identifying entire pathways that are affected. mdpi.com For example, a combined transcriptomic and proteomic study could reveal that a compound induces differential expression of genes and proteins related to apoptosis, cell cycle regulation, oxidative stress, and metabolic processes. elifesciences.orgmdpi.com Such analyses are crucial for uncovering novel mechanisms of action and identifying potential biomarkers of drug response. nih.gov

It is important to note that the correlation between mRNA (transcriptome) and protein (proteome) levels is often low. nih.gov This discrepancy highlights the importance of post-transcriptional, translational, and post-translational regulatory mechanisms in shaping the ultimate cellular response to a compound. elifesciences.orgnih.gov Therefore, integrating data from both transcriptomics and proteomics is necessary to build a complete picture of a drug's effect on cellular physiology. frontiersin.org

Advanced Spectroscopic and Chromatographic Characterization of 3 Isobutylisoxazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-isobutylisoxazol-5-amine. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal correlations between them, confirming the molecule's connectivity. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the isobutyl group protons, the isoxazole (B147169) ring proton, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring and adjacent functional groups. The amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. libretexts.org The isoxazole ring proton at the C4 position is expected to appear as a sharp singlet. The isobutyl group will present as a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two quaternary carbons of the isoxazole ring (C3 and C5), the C4 carbon, and the three carbons of the isobutyl group. The chemical shifts of the ring carbons are particularly diagnostic of the substitution pattern. mdpi.com For 3,5-disubstituted isoxazoles, the C3 and C5 carbons typically resonate at approximately 161-169 ppm and 165-169 ppm, respectively, while the C4 carbon appears around 100 ppm. mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for confirming the connectivity within the isobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Isoxazole H-4 | ~5.4 - 5.8 | Singlet (s) | N/A |

| Amine NH₂ | Variable (broad) | Singlet (s) | N/A |

| Isobutyl -CH₂- | ~2.5 - 2.7 | Doublet (d) | ~7.2 Hz |

| Isobutyl -CH- | ~1.9 - 2.1 | Multiplet (m) |

¹³C NMR Data

| Assignment | Predicted δ (ppm) |

|---|---|

| Isoxazole C-5 | ~168 - 172 |

| Isoxazole C-3 | ~160 - 164 |

| Isoxazole C-4 | ~95 - 100 |

| Isobutyl -CH₂- | ~35 - 39 |

| Isobutyl -CH- | ~27 - 31 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula. For this compound (C₇H₁₂N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. The molecular ion peak [M+H]⁺ would be observed in positive ionization mode. rsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. uab.edu The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:

α-Cleavage: A common fragmentation for amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org

Isobutyl Group Fragmentation: Loss of the isobutyl group or parts of it (e.g., loss of C₄H₉) is a likely pathway.

Isoxazole Ring Cleavage: The isoxazole ring itself can undergo characteristic cleavage, often initiated by the breaking of the weak N-O bond, leading to the formation of various smaller fragments. rsc.org

Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of the compound. rsc.org

Table 2: Predicted HRMS and Key MS/MS Fragments for this compound

| Analysis Type | Ion | Formula | Calculated m/z | Description |

| HRMS | [M+H]⁺ | C₇H₁₃N₂O⁺ | 141.1022 | Protonated molecular ion |

| MS/MS | [M-C₃H₇]⁺ | C₄H₆N₂O⁺ | 98.0475 | Loss of a propyl radical from the isobutyl group |

| MS/MS | [M-C₄H₉]⁺ | C₃H₄N₂O⁺ | 84.0318 | Loss of the isobutyl radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org